molecular formula C13H18ClNO4 B4882039 2-hydroxy-3-methoxy-5-(4-morpholinylmethyl)benzaldehyde hydrochloride

2-hydroxy-3-methoxy-5-(4-morpholinylmethyl)benzaldehyde hydrochloride

Cat. No. B4882039
M. Wt: 287.74 g/mol
InChI Key: MZAYJFIQRZLXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-methoxy-5-(4-morpholinylmethyl)benzaldehyde hydrochloride, also known as salicylaldehyde morpholinyl hydrazone (SMH), is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. SMH is a hydrazone derivative of salicylaldehyde and morpholine, which has shown promising results in the treatment of several diseases including cancer, neurodegenerative disorders, and infectious diseases.

Mechanism of Action

The mechanism of action of SMH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. SMH has been shown to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
SMH has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels). SMH has also been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using SMH in lab experiments is its relatively low toxicity compared to other chemical compounds. SMH has also been shown to exhibit good solubility in various solvents, which makes it easier to work with in lab experiments. One of the limitations of using SMH in lab experiments is its relatively low stability, which can lead to degradation over time.

Future Directions

There are several future directions for research on SMH. One area of research is the development of more potent and selective derivatives of SMH that can be used for the treatment of specific diseases. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of SMH in vivo, which can help to optimize the dosing and administration of SMH for therapeutic use. Finally, the potential use of SMH as a diagnostic tool for certain diseases such as cancer and neurodegenerative disorders is also an area of future research.

Synthesis Methods

The synthesis of SMH involves the reaction of 2-hydroxy-3-methoxy-5-(4-morpholinylmethyl)benzaldehyde hydrochlorideyde with morpholine in the presence of hydrazine hydrate and hydrochloric acid. The resulting product is then purified by recrystallization and characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

SMH has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. SMH has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.ClH/c1-17-12-7-10(6-11(9-15)13(12)16)8-14-2-4-18-5-3-14;/h6-7,9,16H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAYJFIQRZLXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)CN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methoxy-5-(4-morpholinylmethyl)benzaldehyde hydrochloride

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